molecular formula C21H19BrN4O3 B318097 3-(3-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B318097
M. Wt: 455.3 g/mol
InChI Key: XLAXKPCKMPMCFE-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that features a bromophenyl group, a pyrazole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Construction of the isoxazole ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling reactions: The final step involves coupling the bromophenyl, pyrazole, and isoxazole intermediates using appropriate coupling agents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Oxidized derivatives of the pyrazole and isoxazole rings.

    Reduction products: Reduced forms of the carbonyl groups.

    Substitution products: Compounds where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

Industry

    Agriculture: The compound can be used in the development of agrochemicals such as pesticides or herbicides.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide
  • 3-(3-fluorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide

Uniqueness

The presence of the bromine atom in 3-(3-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and fluoro- analogs, which may have different biological activities and chemical reactivities.

Properties

Molecular Formula

C21H19BrN4O3

Molecular Weight

455.3 g/mol

IUPAC Name

3-(3-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H19BrN4O3/c1-13-19(21(28)26(25(13)2)16-9-4-3-5-10-16)23-20(27)18-12-17(24-29-18)14-7-6-8-15(22)11-14/h3-11,18H,12H2,1-2H3,(H,23,27)

InChI Key

XLAXKPCKMPMCFE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC(=NO3)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC(=NO3)C4=CC(=CC=C4)Br

Origin of Product

United States

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